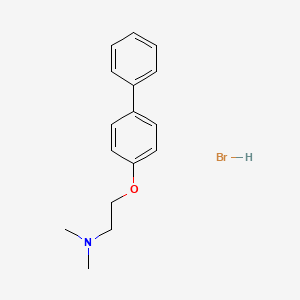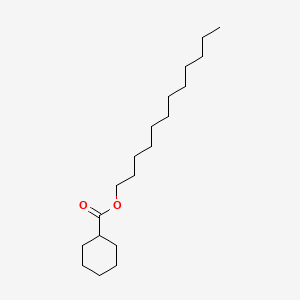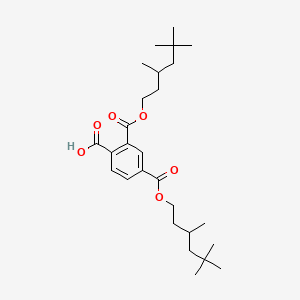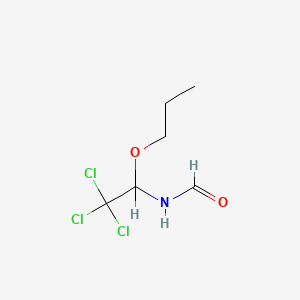
N-(2,2,2-Trichloro-1-propoxyethyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,2-Trichloro-1-propoxyethyl)formamide is a chemical compound with the molecular formula C6H10Cl3NO2 It is known for its unique structure, which includes a trichlorinated carbon chain and a formamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-propoxyethyl)formamide typically involves the reaction of 2,2,2-trichloroethanol with formamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in large quantities with high purity.
化学反应分析
Types of Reactions
N-(2,2,2-Trichloro-1-propoxyethyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The trichlorinated carbon chain can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
N-(2,2,2-Trichloro-1-propoxyethyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
作用机制
The mechanism of action of N-(2,2,2-Trichloro-1-propoxyethyl)formamide involves its interaction with specific molecular targets. The trichlorinated carbon chain and formamide group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(2,2,2-Trichloro-1-hydroxyethyl)formamide
- N-(2,2,2-Trichloro-1-methoxyethyl)formamide
- N-(2,2,2-Trichloro-1-ethoxyethyl)formamide
Uniqueness
N-(2,2,2-Trichloro-1-propoxyethyl)formamide is unique due to its specific structure, which imparts distinct chemical and physical properties
属性
CAS 编号 |
51360-65-7 |
|---|---|
分子式 |
C6H10Cl3NO2 |
分子量 |
234.5 g/mol |
IUPAC 名称 |
N-(2,2,2-trichloro-1-propoxyethyl)formamide |
InChI |
InChI=1S/C6H10Cl3NO2/c1-2-3-12-5(10-4-11)6(7,8)9/h4-5H,2-3H2,1H3,(H,10,11) |
InChI 键 |
OXSMMTQMKMLIGV-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(C(Cl)(Cl)Cl)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate](/img/structure/B12670690.png)
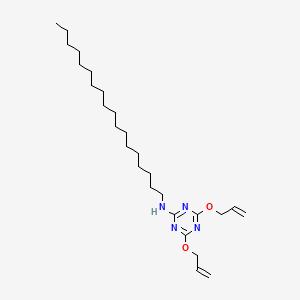

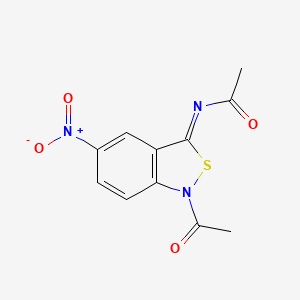
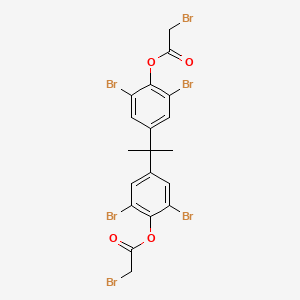
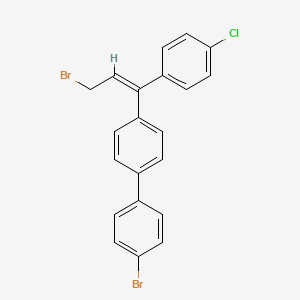
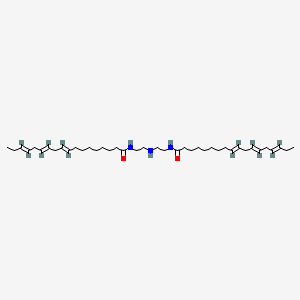
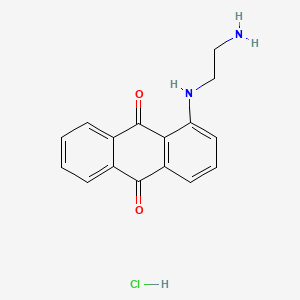
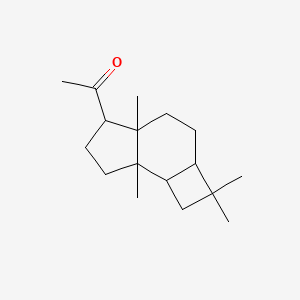
![2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol](/img/structure/B12670737.png)
